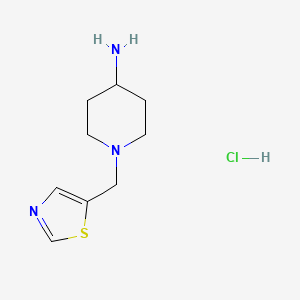
1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a bromopyridine moiety attached to a piperazine ring, which is further substituted with a tert-butoxycarbonyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 6-bromopyridine. This intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative. The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate, and the carboxylic acid group is typically introduced through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized to form corresponding N-oxides.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring provides structural flexibility, allowing the compound to fit into various binding sites. The tert-butoxycarbonyl group can enhance the compound’s stability and bioavailability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparación Con Compuestos Similares
1-(6-Bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(6-Chloropyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(6-Fluoropyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
1-(6-Methylpyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
1-(6-bromopyridin-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)18-7-8-19(10(9-18)13(20)21)12-6-4-5-11(16)17-12/h4-6,10H,7-9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEPDBNIPDIXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7897469.png)

![[1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7897482.png)



![(6-chloropyridin-3-yl)methyl 1-[(6-chloropyridin-3-yl)methyl]piperidine-2-carboxylate](/img/structure/B7897532.png)
![[1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7897543.png)
![[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7897550.png)
![2-{[(2-Chloro-thiazol-5-ylmethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7897565.png)
![2-[(6-Chloro-pyridazin-3-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7897567.png)

